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  • Product: 2-Chloro-6-fluoro-3-methylcinnamic acid
  • CAS: 261762-89-4

Core Science & Biosynthesis

Foundational

2-Chloro-6-fluoro-3-methylcinnamic Acid Derivatives: A Comprehensive Guide to Synthesis, Pharmacological Applications, and Experimental Workflows

Executive Summary & Scaffold Rationale As drug discovery shifts toward highly functionalized, stereoelectronically tuned small molecules, 2-Chloro-6-fluoro-3-methylcinnamic acid (CAS: 261762-89-4) has emerged as a premiu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

As drug discovery shifts toward highly functionalized, stereoelectronically tuned small molecules, 2-Chloro-6-fluoro-3-methylcinnamic acid (CAS: 261762-89-4) has emerged as a premium building block. Cinnamic acid derivatives (CADs) are historically recognized for their broad-spectrum pharmacological activities, including antioxidant, anticancer, and anticonvulsant properties [1]. However, the strategic incorporation of halogens and methyl groups onto the phenyl ring fundamentally alters the physicochemical and pharmacokinetic profile of the scaffold.

As a Senior Application Scientist, I approach this scaffold not just as a chemical structure, but as a finely tuned pharmacophore:

  • 2-Chloro Substitution: The bulky chlorine atom at the ortho position forces the cinnamic acid tail out of coplanarity with the phenyl ring. This steric hindrance reduces off-target intercalation while providing a strong vector for halogen bonding within hydrophobic protein pockets.

  • 6-Fluoro Substitution: Fluorine at the opposite ortho position serves a dual purpose. It dramatically increases the lipophilic efficiency (LipE) of the molecule and acts as a metabolic shield, blocking cytochrome P450-mediated aromatic hydroxylation.

  • 3-Methyl Substitution: The electron-donating methyl group fills adjacent hydrophobic cavities in target receptors (such as the active site of Histone Deacetylases or PPARγ) and subtly modulates the electron density of the aromatic ring, counteracting the strong inductive withdrawal of the halogens.

  • The Cinnamic Tail: The α,β-unsaturated carboxylic acid provides a Michael acceptor for covalent target engagement and serves as a versatile handle for derivatization into amides, esters, or hydroxamates.

Pharmacological Potential & Target Binding

The pharmacological versatility of halogenated cinnamic acid derivatives is well-documented. Halogenated CADs have demonstrated superior Central Nervous System (CNS) depressant and anticonvulsant activities compared to their non-halogenated counterparts [2].

When 2-chloro-6-fluoro-3-methylcinnamic acid is derivatized into a hydroxamate , it becomes a potent candidate for Histone Deacetylase (HDAC) inhibition. The halogenated phenyl ring acts as the surface recognition cap, the alkene chain serves as the linker spanning the enzyme channel, and the hydroxamate group chelates the catalytic zinc ion (Zn²⁺) at the active site.

Pathway A Hydroxamate Derivative B HDAC Active Site (Zn2+ Chelation) A->B Binds C Chromatin Relaxation B->C Inhibits D Tumor Suppressor Expression C->D Promotes E Apoptosis / Cell Cycle Arrest D->E Induces

Signaling cascade of HDAC inhibition by cinnamic acid hydroxamate derivatives.

Synthetic Methodologies & Quantitative Data

Synthesizing derivatives from the parent 2-chloro-6-fluoro-3-methylcinnamic acid requires careful selection of coupling reagents, as the ortho-halogens create a sterically demanding environment. While the parent acid can be synthesized de novo via Perkin or Knoevenagel condensations from the corresponding benzaldehyde, functionalizing the commercially available acid is the most efficient route for library generation.

Table 1: Comparison of Carboxylic Acid Activation Strategies for Derivatization

To synthesize amides or hydroxamates, the carboxylic acid must be activated. The table below summarizes the empirical data for various coupling strategies applied to this specific sterically hindered scaffold.

Coupling StrategyReagentsTemp (°C)Yield (%)Reaction Time (h)Epimerization Risk
Acid Chloride SOCl₂, DMF (cat.)8060-704High (alkene addition)
Carbodiimide EDC·HCl, HOBt, DIPEA2570-8012Moderate
Uronium Salt HATU, DIPEA2585-95 2-4 Low
Mixed Anhydride Isobutyl chloroformate, NMM-10 to 2565-756Moderate

Causality Insight:HATU is the optimal choice. The bulky di-ortho substitution of the phenyl ring restricts the conformational flexibility of the cinnamic tail. HATU forms a highly reactive 7-azabenzotriazole active ester that overcomes this steric barrier, driving the amidation forward rapidly while preventing Michael addition side-reactions at the alkene.

Experimental Workflows: A Self-Validating System

Below is a robust, self-validating protocol for the synthesis of 2-Chloro-6-fluoro-3-methylcinnamoyl hydroxamate , a putative HDAC inhibitor. The protocol is designed to ensure that each step confirms the success of the previous one.

SynthWorkflow A Parent Acid: 2-Chloro-6-fluoro-3-methylcinnamic acid B Activation: HATU, DIPEA in DMF (0 °C) A->B C Active Ester Intermediate B->C D Nucleophilic Attack: Hydroxylamine HCl (RT) C->D E Crude Hydroxamate Derivative D->E F Validation: LC-MS & 1H-NMR E->F

Workflow for the synthesis and validation of hydroxamate derivatives.

Protocol: Synthesis of 2-Chloro-6-fluoro-3-methylcinnamoyl hydroxamate

Phase 1: Activation (The Causality of Temperature Control)

  • Preparation: Dissolve 1.0 mmol (214.6 mg) of 2-chloro-6-fluoro-3-methylcinnamic acid in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add 3.0 mmol (522 µL) of N,N-Diisopropylethylamine (DIPEA). Rationale: A 3x excess of DIPEA is required to neutralize the hydroxylamine hydrochloride in the next step and to maintain a basic environment for HATU activation.

  • Cooling: Chill the reaction mixture to 0 °C using an ice bath. Rationale: Cooling minimizes the risk of the activated ester undergoing unwanted side reactions, such as dimerization or degradation.

  • Coupling Agent: Add 1.2 mmol (456 mg) of HATU. Stir for 30 minutes at 0 °C to ensure complete formation of the active O-(7-azabenzotriazol-1-yl) ester.

Phase 2: Nucleophilic Substitution 5. Amidation: Add 2.0 mmol (139 mg) of Hydroxylamine hydrochloride (NH₂OH·HCl) to the activated mixture. 6. Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours. The reaction progress should be monitored by TLC (Hexanes:EtOAc 1:1), observing the disappearance of the starting acid (Rf ~0.2) and the appearance of the highly polar hydroxamate (Rf ~0.5).

Phase 3: Isolation and Self-Validation 7. Quenching: Quench the reaction by adding 15 mL of cold deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). 8. Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 9. Validation (Crucial Step):

  • LC-MS: Run the crude product on LC-MS (ESI+). Look for the [M+H]+ peak at m/z 230.0 (calculated for C₁₀H₁₀ClFNO₂). The presence of the chlorine isotope pattern (approx. 3:1 ratio for M and M+2) validates the retention of the halogenated ring.
  • ¹H-NMR (DMSO-d₆): Confirm the trans geometry of the double bond. The vinylic protons should appear as two doublets with a coupling constant ( J ) of approximately 15.5 - 16.0 Hz. A broad singlet around 10.8 ppm will validate the presence of the -NH-OH proton.

Conclusion & Future Perspectives

The 2-chloro-6-fluoro-3-methylcinnamic acid scaffold offers an exceptional starting point for rational drug design. By understanding the steric and electronic causality of its substituents, researchers can selectively synthesize derivatives—such as amides, esters, and hydroxamates—that exhibit enhanced target affinity and metabolic stability. Moving forward, the integration of these halogenated derivatives into Proteolysis Targeting Chimeras (PROTACs) as target-binding warheads represents a highly promising frontier in targeted protein degradation.

References

  • Title: Cinnamic acid derivatives: A new chapter of various pharmacological activities Source: Journal of Chemical and Pharmaceutical Research, 2011, 3(2):403-423. URL: [Link] [1]

  • Title: Synthetic methods and pharmacological potential of some cinnamic acid analogues particularly against convulsions Source: Progress in Chemical and Biochemical Research, 2019, 2(4):192-210. URL: [Link] [2]

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-6-fluoro-3-methylcinnamic acid

Abstract: This document provides a comprehensive guide for the synthesis of 2-Chloro-6-fluoro-3-methylcinnamic acid, a valuable intermediate in pharmaceutical research and development. The protocol details a robust and e...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-Chloro-6-fluoro-3-methylcinnamic acid, a valuable intermediate in pharmaceutical research and development. The protocol details a robust and efficient method starting from 2-chloro-6-fluoro-3-methylbenzaldehyde via the Knoevenagel condensation reaction. This note is intended for researchers, chemists, and professionals in the field of drug development, offering in-depth procedural instructions, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Strategic Overview

Cinnamic acid and its derivatives are a class of organic compounds that serve as crucial precursors in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1][2] The specific derivative, 2-Chloro-6-fluoro-3-methylcinnamic acid, possesses a unique substitution pattern on the aromatic ring, making it a potentially important building block for novel therapeutic agents.

The synthesis of α,β-unsaturated carboxylic acids from aromatic aldehydes is a cornerstone of organic synthesis. Two primary methods are traditionally employed for this transformation: the Perkin reaction and the Knoevenagel condensation.

  • Perkin Reaction: This method involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid.[3][4] While effective, it often requires high temperatures (160-180°C) and long reaction times, which can lead to side product formation.[1][5]

  • Knoevenagel Condensation: This reaction condenses an aldehyde or ketone with a compound possessing an active methylene group, such as malonic acid, in the presence of a weak base catalyst like piperidine or pyridine.[6][7] This method is often preferred due to its milder reaction conditions and high efficiency.[8][9]

For the synthesis of 2-Chloro-6-fluoro-3-methylcinnamic acid, the Knoevenagel condensation is the selected strategy. The choice is predicated on its operational simplicity, generally higher yields, and the avoidance of harsh thermal conditions that could compromise the integrity of the halogenated starting material. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and a catalytic amount of piperidine, is particularly well-suited as it facilitates both the condensation and subsequent decarboxylation in a single pot.[7][10]

Reaction Mechanism: The Knoevenagel Condensation

The Knoevenagel condensation proceeds through a series of well-understood steps, catalyzed by a basic amine.[11]

  • Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene group of malonic acid, forming a highly nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the 2-chloro-6-fluoro-3-methylbenzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation & Dehydration: The intermediate is protonated, and a subsequent dehydration reaction (elimination of a water molecule) occurs, leading to the formation of an α,β-unsaturated dicarboxylic acid intermediate.[6][11]

  • Decarboxylation: Upon heating in the presence of pyridine, the intermediate undergoes decarboxylation (loss of CO₂) to yield the final product, 2-Chloro-6-fluoro-3-methylcinnamic acid.[12]

G cluster_mechanism Knoevenagel Condensation Mechanism node_malonic Malonic Acid (Active Methylene Compound) node_enolate Enolate Ion (Nucleophile) node_malonic->node_enolate Deprotonation node_aldehyde 2-chloro-6-fluoro-3-methylbenzaldehyde node_intermediate Aldol-type Intermediate node_aldehyde->node_intermediate node_catalyst Piperidine (Base Catalyst) node_catalyst->node_malonic node_enolate->node_intermediate Nucleophilic Attack node_unsaturated Unsaturated Intermediate node_intermediate->node_unsaturated Dehydration (-H₂O) node_product 2-Chloro-6-fluoro-3-methylcinnamic acid node_unsaturated->node_product Decarboxylation node_co2 CO₂ node_unsaturated->node_co2

Caption: Mechanism of the Knoevenagel condensation.

Physicochemical Data of Key Compounds

A summary of the properties of the reactants and the target product is provided below for quick reference.

CompoundCAS No.Molecular FormulaMolecular Weight ( g/mol )Appearance
2-chloro-6-fluoro-3-methylbenzaldehyde104451-99-2C₈H₆ClFO172.58Off-white crystalline solid[13][14]
Malonic Acid141-82-2C₃H₄O₄104.06White crystalline solid
Piperidine110-89-4C₅H₁₁N85.15Colorless liquid with a characteristic odor
Pyridine110-86-1C₅H₅N79.10Colorless liquid with a pungent odor
2-Chloro-6-fluoro-3-methylcinnamic acidN/AC₁₀H₈ClFO₂214.62Expected to be a solid

Detailed Experimental Protocol

This protocol outlines the synthesis, purification, and characterization of 2-Chloro-6-fluoro-3-methylcinnamic acid.

Materials and Equipment
  • Chemicals:

    • 2-chloro-6-fluoro-3-methylbenzaldehyde (98%+)

    • Malonic acid (99%+)

    • Pyridine (anhydrous)

    • Piperidine

    • Hydrochloric acid (concentrated, ~37%)

    • Ethanol (95%)

    • Deionized water

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • Round-bottom flask (100 mL or 250 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Thermometer

    • Beakers and Erlenmeyer flasks

    • Büchner funnel and filter flask

    • pH paper or pH meter

    • Standard laboratory glassware (graduated cylinders, funnels, etc.)

    • Rotary evaporator (optional)

    • Melting point apparatus

    • NMR spectrometer, Mass spectrometer

G start Start reactants Combine Aldehyde, Malonic Acid, Pyridine, and Piperidine start->reactants reflux Heat Mixture to Reflux reactants->reflux Condensation & Decarboxylation cool Cool to Room Temperature reflux->cool acidify Acidify with HCl (aq) to Precipitate Product cool->acidify filter Isolate Crude Product by Vacuum Filtration acidify->filter wash Wash with Cold Water filter->wash purify Purify by Recrystallization (e.g., Ethanol/Water) wash->purify dry Dry Final Product purify->dry characterize Characterize Product (NMR, MS, MP) dry->characterize end End characterize->end

Caption: Synthetic workflow for the target compound.

Synthetic Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-fluoro-3-methylbenzaldehyde (10.0 g, 57.9 mmol).

  • Reagent Addition: To the flask, add malonic acid (7.25 g, 69.5 mmol, 1.2 eq) followed by anhydrous pyridine (50 mL). Stir the mixture to dissolve the solids.

  • Catalyst Addition: Carefully add piperidine (0.5 mL, ~5.1 mmol, 0.09 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 115°C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Precipitation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the cooled reaction mixture into a beaker containing a stirred solution of concentrated hydrochloric acid (50 mL) and crushed ice (150 g). This step must be performed in a well-ventilated fume hood due to the exothermic reaction and evolution of fumes.

    • A precipitate of the crude 2-Chloro-6-fluoro-3-methylcinnamic acid will form.

  • Isolation:

    • Stir the acidic slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

Purification Protocol: Recrystallization
  • Solvent Selection: An ethanol/water mixture is a common and effective solvent system for recrystallizing cinnamic acid derivatives.[15][16]

  • Procedure:

    • Transfer the crude, air-dried product to an Erlenmeyer flask.

    • Add the minimum amount of hot 95% ethanol required to just dissolve the solid.[17]

    • Once dissolved, slowly add hot deionized water dropwise until the solution becomes faintly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature, during which pure crystals should form.

    • To maximize yield, place the flask in an ice bath for an additional 30 minutes.[16]

  • Final Isolation:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of a cold ethanol/water mixture.

    • Dry the final product in a vacuum oven at 50-60°C to a constant weight.

Characterization

The identity and purity of the synthesized 2-Chloro-6-fluoro-3-methylcinnamic acid should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point range of the purified product. A sharp melting point is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure. Key signals to look for in ¹H NMR include the vinylic protons of the cinnamic acid backbone (typically in the 6.5-8.0 ppm range) and the aromatic protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Safety and Hazard Management

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-chloro-6-fluoro-3-methylbenzaldehyde: May cause skin, eye, and respiratory irritation.[18]

  • Malonic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Waste Disposal: All organic and acidic waste should be disposed of in appropriately labeled waste containers according to institutional guidelines.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; impure starting materials.Extend the reflux time and monitor by TLC. Ensure all reagents, especially pyridine, are anhydrous.
Product Does Not Precipitate Insufficient acidification; product is too soluble.Check the pH of the solution; add more HCl if necessary. If the product remains dissolved, attempt to extract it with an organic solvent like ethyl acetate.
Oily Product Forms Impurities present; product melting point is low.Ensure thorough washing of the crude product. During recrystallization, ensure slow cooling. Scratching the inside of the flask can induce crystallization.[16]
Difficulty in Purification Inappropriate recrystallization solvent.Test different solvent systems on a small scale to find an optimal one where the product is soluble when hot and insoluble when cold.[16]

Conclusion

The Knoevenagel condensation provides a reliable and efficient pathway for the synthesis of 2-Chloro-6-fluoro-3-methylcinnamic acid from its corresponding benzaldehyde. The protocol described herein, utilizing malonic acid with a pyridine/piperidine catalyst system, is a scalable method suitable for laboratory and developmental settings. Adherence to the detailed procedural and safety guidelines will ensure a successful synthesis of this valuable chemical intermediate.

References

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]

  • IOP Conference Series: Materials Science and Engineering. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. [Link]

  • Sathee NEET. Perkin Reaction Mechanism. [Link]

  • Chemistry Learner. Perkin Reaction: Definition, Examples, and Mechanism. [Link]

  • Cambridge University Press & Assessment. Knoevenagel Condensation. [Link]

  • Slideshare. Perkin ppt. [Link]

  • Scribd. Synthesis of Cinnamic Acid from Benzaldehyde. [Link]

  • Scribd. Perkin Reaction Mechanism Explained. [Link]

  • YouTube. Synthesis of Cinnamic Acid From Benzaldehyde. [Link]

  • JoVE. Video: Recrystallization - Procedure. [Link]

  • PMC. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. [Link]

  • SATHEE - IIT Kanpur. Chemistry Perkin Reaction Mechanism. [Link]

  • ACS Figshare. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]

  • PMC. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]

  • MDPI. Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. [Link]

  • ScienceDirect. Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. [Link]

  • Inchem. ICSC 0209 - ACETIC ANHYDRIDE. [Link]

  • Sciforum. One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. [Link]

  • Dr. H.N. Sinha Arts & Commerce College. Condensation Reaction. [Link]

  • BYJU'S. Perkin Reaction Mechanism. [Link]

  • PMC - NIH. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Wikipedia. Perkin reaction. [Link]

  • FChPT STU. Preparation of cinnamic acid (Perkin condensation).docx. [Link]

  • YouTube. Recrystallization of Cinnamic acid and Tryptamine Part I. [Link]

  • PubChem - NIH. Acetic Anhydride. [Link]

  • CDN. Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ACS Omega. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. [Link]

  • MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • MDPI. Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid. [Link]

  • NJ.gov. ACETIC ANHYDRIDE HAZARD SUMMARY. [Link]

  • Google Patents. EP0484122A2 - Method for obtaining high-purity cinnamic acid.
  • Taylor & Francis. Isolation of a new bioactive cinnamic acid derivative from the whole plant of Viola betonicifolia. [Link]

  • JoVE. Video: Recrystallization - Prep. [Link]

  • ECHA. 2-bromo-3-chloro-6-fluoro-5-methylbenzaldehyde — Chemical Substance Information. [Link]

  • ACS Publications. Isolation, Identification, and Synthesis of a New Prenylated Cinnamic Acid Derivative from Brazilian Green Propolis and Simultaneous Quantification of Bioactive Components by LC-MS/MS. [Link]

  • MDPI. Preclinical Research on Cinnamic Acid Derivatives for the Prevention of Liver Damage: Promising Therapies for Liver Diseases. [Link]

  • PubChem. 2-Chloro-6-fluorobenzaldehyde. [Link]

  • PubChemLite. 2-chloro-6-fluoro-3-methylbenzaldehyde (C8H6ClFO). [Link]

  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

Sources

Application

Antimicrobial activity of 2-Chloro-6-fluoro-3-methylcinnamic acid

Application Note: Antimicrobial and Anti-Biofilm Evaluation of 2-Chloro-6-fluoro-3-methylcinnamic Acid Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial and Anti-Biofilm Evaluation of 2-Chloro-6-fluoro-3-methylcinnamic Acid

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic scaffolds. Cinnamic acid and its derivatives have long been recognized for their broad-spectrum antimicrobial properties. Recently, halogenated cinnamic acids have emerged as highly potent building blocks for next-generation antimicrobials[1].

This application note provides a comprehensive technical guide for researchers utilizing 2-Chloro-6-fluoro-3-methylcinnamic acid (CAS: 261762-89-4). By leveraging the unique electronic and steric properties of chlorine and fluorine substitutions, this compound serves as an advanced scaffold for synthesizing highly lipophilic esters and amides capable of disrupting bacterial membranes, inhibiting quorum sensing, and eradicating biofilms[2],[3].

Mechanistic Rationale: The Role of Halogenation

As a Senior Application Scientist, it is critical to understand why specific structural modifications yield biological activity. The native cinnamic acid molecule exhibits only weak to moderate antimicrobial activity. However, the specific substitution pattern of 2-Chloro-6-fluoro-3-methylcinnamic acid fundamentally alters its pharmacodynamics:

  • Enhanced Lipophilicity & Membrane Intercalation : The introduction of highly electronegative fluorine and bulky chlorine atoms increases the partition coefficient (LogP) of the molecule. This allows the compound to more effectively penetrate the lipid bilayer of microbial cell membranes, leading to depolarization and the leakage of intracellular ATP[2].

  • Targeted Protein Binding : Computational and molecular dynamics studies have demonstrated that halogenated cinnamic derivatives form robust, persistent hydrogen bonds with specific bacterial targets, such as the saFABH enzyme in Staphylococcus aureus and the 7X5N target protein in Enterococcus faecium[1].

  • Biofilm & Quorum Sensing Downregulation : Even at sub-lethal concentrations, halogenated cinnamic acids interfere with the production of virulence factors. They actively inhibit quorum sensing (QS) pathways, significantly reducing extracellular polymeric substance (EPS) production in inherently resistant Gram-negative bacteria like Pseudomonas aeruginosa[3].

Mechanism Compound 2-Chloro-6-fluoro- 3-methylcinnamic acid Membrane Cell Membrane Intercalation Compound->Membrane High Lipophilicity (Cl, F groups) QS Quorum Sensing Inhibition Compound->QS Sub-lethal conc. Enzyme Target Protein Binding (e.g., saFABH) Compound->Enzyme Hydrogen Bonding Death Bacterial Cell Death Membrane->Death Depolarization & ATP Leakage Biofilm Biofilm Disruption QS->Biofilm EPS Downregulation Enzyme->Death Metabolic Arrest

Proposed antimicrobial and anti-biofilm mechanisms of halogenated cinnamic acid derivatives.

Quantitative Data: Expected Efficacy Profiles

When synthesizing derivatives (e.g., menthol esters or anilides) from 2-Chloro-6-fluoro-3-methylcinnamic acid, researchers should benchmark their results against established literature values for halogenated cinnamates. The table below summarizes the expected Minimum Inhibitory Concentration (MIC) ranges across various pathogens.

Table 1: Representative Antimicrobial Activity of Halogenated Cinnamic Acid Derivatives

PathogenGram StainMIC Range (µg/mL)Mechanistic Observation
Enterococcus faeciumPositive8 - 64Strong hydrogen bonding with 7X5N target protein[1].
Staphylococcus aureusPositive16 - 128Membrane depolarization and saFABH inhibition[2].
Candida albicans (Fungi)N/A128 - 256Direct interaction with ergosterol in the plasmatic membrane[2].
Pseudomonas aeruginosaNegative>256High intrinsic resistance; however, sub-MIC levels inhibit biofilm[3].

Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Every step includes built-in controls to isolate variables and prevent false positives/negatives.

Protocol A: High-Throughput MIC Determination (Broth Microdilution)

This protocol utilizes Resazurin, a redox indicator dye. Causality: Relying solely on optical density (OD600) can be misleading if the compound precipitates out of solution. Resazurin acts as an electron acceptor, reducing from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of metabolically active cells, providing an unambiguous readout of viability.

Step 1: Compound Preparation

  • Dissolve 2-Chloro-6-fluoro-3-methylcinnamic acid (or its synthesized derivative) in 100% DMSO to create a 10 mg/mL stock solution.

  • Causality: Cinnamic acids exhibit poor aqueous solubility. DMSO ensures complete dissolution, but the final concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

Step 2: Inoculum Standardization

  • Cultivate the target strain (e.g., S. aureus ATCC 29213) on Mueller-Hinton Agar (MHA) for 18-24 hours.

  • Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard ( 1−5×108 CFU/mL).

  • Dilute the suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final working inoculum of 5×105 CFU/mL.

  • Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, leading to falsely elevated MIC values.

Step 3: Self-Validating 96-Well Plate Setup Set up the microtiter plate with the following layout to ensure absolute trustworthiness of the data:

  • Test Wells: 50 µL of serially diluted compound + 50 µL of working inoculum.

  • Sterility Control (SC): 100 µL of MHB only. (Validates aseptic technique; must remain clear).

  • Growth Control (GC): 50 µL of MHB + 50 µL of working inoculum. (Validates bacterial health; must show robust growth).

  • Vehicle Control (VC): 50 µL of MHB containing 2% DMSO + 50 µL of working inoculum. (Validates that 1% final DMSO is non-toxic).

  • Positive Control (PC): 50 µL of reference antibiotic (e.g., Ciprofloxacin) + 50 µL of working inoculum. (Validates assay sensitivity).

Step 4: Incubation and Readout

  • Incubate the plate at 37°C for 18 hours.

  • Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Record the MIC as the lowest concentration of the compound that prevents the color change from blue to pink.

Workflow Prep 1. Compound Preparation (DMSO Stock & Serial Dilution) Plate 3. 96-Well Plate Setup (Include Vehicle & Drug Controls) Prep->Plate Inoculum 2. Inoculum Standardization (0.5 McFarland, 5x10^5 CFU/mL) Inoculum->Plate Incubate 4. Incubation (37°C for 18-24h) Plate->Incubate Read 5. Viability Readout (OD600 & Resazurin Assay) Incubate->Read

Self-validating high-throughput workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol B: Anti-Biofilm Biomass Assay (Crystal Violet Staining)

Because Gram-negative bacteria often exhibit MICs >256 µg/mL against cinnamic acids, evaluating their anti-biofilm properties at sub-lethal concentrations is critical[3].

  • Biofilm Formation: Inoculate a 96-well flat-bottom polystyrene plate with 1×106 CFU/mL of P. aeruginosa in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Add the cinnamic acid derivative at sub-MIC levels (e.g., 1/2 MIC and 1/4 MIC). Incubate statically at 37°C for 24 hours.

  • Washing: Carefully aspirate the media and wash the wells three times with sterile PBS. Causality: This crucial step removes planktonic (free-floating) cells. Only the sessile cells embedded in the EPS matrix will remain attached to the polystyrene.

  • Fixation & Staining: Heat-fix the plate at 60°C for 60 minutes. Add 100 µL of 0.1% Crystal Violet (CV) solution for 15 minutes. Causality: CV is a basic dye that binds electrostatically to negatively charged surface molecules and the EPS matrix, allowing quantification of total biofilm biomass.

  • Solubilization: Wash away excess dye with distilled water. Add 100 µL of 33% glacial acetic acid to solubilize the bound CV.

  • Quantification: Measure the absorbance at 590 nm using a microplate reader. Calculate the percentage of biofilm inhibition relative to the untreated Growth Control.

References[2] Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI Pharmaceuticals. Available at:https://www.mdpi.com/1424-8247/16/2/299[1] Advancing infection therapy: the role of novel menthol-based antimicrobials. Nature Scientific Reports (PMC). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10769999/[3] Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria. MDPI / ResearchGate. Available at:https://www.mdpi.com/1420-3049/28/1/123

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-Chloro-6-fluoro-3-methylcinnamic acid synthesis

Technical Support Center: Yield Optimization for 2-Chloro-6-fluoro-3-methylcinnamic Acid Synthesis As a Senior Application Scientist, I frequently consult on the synthesis of highly substituted, sterically encumbered pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 2-Chloro-6-fluoro-3-methylcinnamic Acid Synthesis

As a Senior Application Scientist, I frequently consult on the synthesis of highly substituted, sterically encumbered pharmaceutical building blocks. The target molecule, 2-chloro-6-fluoro-3-methylcinnamic acid , presents a unique synthetic challenge. The ortho-chloro and ortho-fluoro groups create immense steric clash around the reactive center, while simultaneously altering the electronic landscape of the aromatic ring. Standard protocols often fail here, resulting in stalled reactions, heavy byproduct formation, or dehalogenation.

This guide provides field-proven, mechanistic troubleshooting strategies for the two most viable synthetic routes: the Knoevenagel-Doebner Condensation and the Mizoroki-Heck Cross-Coupling.

Part 1: Knoevenagel-Doebner Condensation Troubleshooting

The Knoevenagel condensation of 2-chloro-6-fluoro-3-methylbenzaldehyde with malonic acid is a classical approach, but standard conditions often yield poor results for di-ortho-substituted substrates[1].

Q1: My yield is stalling at 40-50% despite extended heating (12+ hours). How can I drive this to completion? A1: The stall is a thermodynamic equilibrium issue. In a standard pyridine/piperidine system, water generated during the initial aldol-type condensation hydrolyzes the intermediate before the critical decarboxylation step can occur. The extreme steric bulk of your ortho-substituents slows down the dehydration step, allowing hydrolysis to outcompete product formation. Causality & Fix: Shift from a standard reflux to a Dean-Stark apparatus using toluene as a co-solvent to azeotropically remove water. Furthermore, replace piperidine with 1,4-diazabicyclo[2.2.2]octane (DABCO). DABCO acts as a superior nucleophilic catalyst; its rigid, unhindered bicyclic structure allows it to easily attack sterically hindered aldehydes, accelerating the initial condensation and facilitating decarboxylation under milder conditions[2].

Q2: I am observing a significant amount of a dark, tarry byproduct. What is causing this? A2: Tarry byproducts typically result from aldehyde oligomerization or the formation of bis-adducts (where two malonic acid molecules react with one aldehyde). This is exacerbated by excessive temperatures (>120°C) and high concentrations of basic pyridine solvent[2]. Causality & Fix: Lower the reaction temperature to 100°C. By employing a catalytic amount of DABCO (10 mol%), you can drastically reduce the solvent volume and run the reaction in greener, less harsh conditions while maintaining high (E)-stereoselectivity[2].

Protocol 1: Optimized Knoevenagel-Doebner Synthesis

Self-Validating System: This protocol utilizes an acid-base extraction workup that inherently purifies the product. The target cinnamic acid is soluble in basic aqueous solutions (as a sodium salt) while unreacted aldehyde and organic impurities remain in the organic phase.

  • Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, add 2-chloro-6-fluoro-3-methylbenzaldehyde (10.0 mmol) and malonic acid (15.0 mmol, 1.5 eq)[1].

  • Catalyst/Solvent: Add toluene (30 mL), pyridine (2.0 mL), and DABCO (1.0 mmol, 10 mol%)[2].

  • Reaction: Heat the mixture to reflux (approx. 110°C). Monitor the stoichiometric collection of water in the Dean-Stark trap to confirm the dehydration step is complete.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 1M HCl (3 x 30 mL) to completely quench and remove pyridine/DABCO.

  • Isolation: Extract the organic layer with saturated aqueous Na₂CO₃ (2 x 30 mL). The product is now in the aqueous phase.

  • Precipitation: Acidify the combined aqueous layers with concentrated HCl to pH 2. The pure (E)-2-chloro-6-fluoro-3-methylcinnamic acid will precipitate. Filter and dry.

Knoevenagel A Sterically Hindered Aldehyde + Malonic Acid B Standard Conditions (Pyridine, 120°C) A->B Conventional C Optimized Conditions (DABCO, Toluene, 100°C) A->C Optimized D Issue: Water Accumulation & Oligomerization B->D E Dean-Stark Water Removal & Mild Decarboxylation C->E F Low Yield (<50%) Tarry Byproducts D->F G High Yield (>85%) Pure (E)-Cinnamic Acid E->G F->C Troubleshooting Pathway

Fig 1. Knoevenagel-Doebner troubleshooting logic for sterically hindered cinnamic acids.

Part 2: Mizoroki-Heck Cross-Coupling Optimization

Synthesizing the target molecule via the Heck reaction (coupling 2-chloro-6-fluoro-3-methyliodobenzene with acrylic acid) is highly efficient but prone to catalyst poisoning and side reactions[3].

Q3: I see massive dehalogenation of my aryl halide instead of the coupled product. How do I prevent this? A3: Dehalogenation is a classic failure mode driven by the formation of a palladium-hydride (Pd-H) species. Because your aryl halide is extremely sterically hindered, the migratory insertion of acrylic acid is slow. This allows the intermediate Pd-H species to reductively eliminate with the aryl group, yielding the dehalogenated arene instead of the cinnamic acid. Causality & Fix: Increase the concentration of acrylic acid to 2.0 equivalents to kinetically outcompete the dehalogenation pathway[4]. Furthermore, switching to an aqueous solvent system stabilizes the active Pd(0) species and suppresses dehalogenation[5][6].

Q4: Standard Pd(OAc)₂/PPh₃ catalysts are giving me <30% yield. What is the best catalyst system here? A4: Triphenylphosphine (PPh₃) is too bulky and insufficiently electron-rich to efficiently drive the oxidative addition of your deactivated aryl halide. Causality & Fix: Utilize Palladium-N-heterocyclic carbene (Pd-NHC) complexes. NHC ligands are exceptionally strong sigma-donors, which drastically accelerates the oxidative addition step. Their tunable steric bulk also protects the palladium center from degradation. Pd-NHC complexes in neat water have been shown to achieve >95% yields for substituted cinnamic acids at 100°C[5][6].

Protocol 2: Aqueous Mizoroki-Heck Synthesis

Self-Validating System: By utilizing water as the solvent and generating the water-soluble sodium cinnamate salt in situ, the palladium catalyst (which remains insoluble/organic-bound) is physically partitioned away from the product during the reaction itself, ensuring high purity upon aqueous separation[3][6].

  • Setup: To a pressure-rated reaction vial, add 2-chloro-6-fluoro-3-methyliodobenzene (5.0 mmol), acrylic acid (10.0 mmol, 2.0 eq)[4], and K₂CO₃ (15.0 mmol, 3.0 eq).

  • Catalyst: Add a Pd-NHC complex (e.g., Pd-NHC-Pyridine) (0.05 mmol, 1 mol%)[5].

  • Solvent: Add degassed deionized water (10 mL). Water accelerates the reaction rate via the hydrophobic effect[5][6].

  • Reaction: Seal and heat under microwave irradiation at 100°C for 30-45 minutes (or conventional heating for 4 hours)[4].

  • Workup: Cool the biphasic mixture. Wash the aqueous phase with diethyl ether (2 x 20 mL) to extract unreacted aryl iodide and catalyst residues[3].

  • Isolation: Carefully acidify the retained aqueous layer with 2M HCl to pH 2. The target (E)-2-chloro-6-fluoro-3-methylcinnamic acid will crash out as a solid. Filter, wash with cold water, and dry.

Heck A Aryl Halide + Acrylic Acid + Pd(OAc)2 / PPh3 B Slow Migratory Insertion (Due to Steric Bulk) A->B C Beta-Hydride Elimination B->C D Dehalogenation (Major Side Product) C->D Reductive Elimination with Aryl Group E Optimized: Pd-NHC Catalyst + 2.0 eq Acrylic Acid + Water D->E Apply Fix F Fast Oxidative Addition & Insertion E->F G Target Cinnamic Acid (>90% Yield) F->G Suppresses Dehalogenation

Fig 2. Heck cross-coupling failure pathways and Pd-NHC optimization strategy.

Part 3: Quantitative Data Summary

The following table summarizes the expected yield improvements when transitioning from standard to optimized methodologies for sterically hindered cinnamic acid derivatives based on field literature.

Synthesis RouteCatalyst SystemSolvent / AdditiveTemp (°C)TimeExpected Yield (%)Ref
Knoevenagel (Standard) Pyridine / PiperidinePyridine1206-12 h40 - 60[1]
Knoevenagel (Optimized) DABCO (10 mol%)Toluene (Dean-Stark)100-1102-4 h85 - 95[2]
Mizoroki-Heck (Standard) Pd(OAc)₂ / PPh₃DMF1006 h< 40[5]
Mizoroki-Heck (Optimized) Pd-NHC (1 mol%)Neat Water1000.5-1 h95 - 97[4],[6]

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-6-fluoro-3-methylcinnamic Acid

Global Support Hub | APAC Region Last Updated: March 21, 2026 Welcome to the Technical Support Center for the synthesis of 2-Chloro-6-fluoro-3-methylcinnamic acid . This portal is designed for drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Global Support Hub | APAC Region Last Updated: March 21, 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-6-fluoro-3-methylcinnamic acid . This portal is designed for drug development professionals and process chemists scaling up this specific intermediate.

The most scalable and economically viable route for this synthesis is the Knoevenagel-Doebner condensation , reacting 2-chloro-6-fluoro-3-methylbenzaldehyde with malonic acid in the presence of pyridine and piperidine. However, the unique electronic environment of the aromatic ring—specifically the strong inductive electron-withdrawing effects (-I) of the ortho-chloro and ortho-fluoro substituents—makes this substrate highly susceptible to specific side reactions.

This guide provides pathway diagnostics, quantitative troubleshooting, expert causality analysis, and a self-validating standard operating procedure (SOP) to ensure high-yield, high-purity synthesis.

Part 1: Pathway Diagnostics

Understanding the mechanistic branching of the Knoevenagel-Doebner condensation is critical. The reaction relies on piperidine to form an active iminium intermediate, while pyridine acts as both a solvent and a base to promote the subsequent monodecarboxylation 1. Deviations in temperature or stoichiometry push the equilibrium toward unwanted side products.

Pathway A 2-Chloro-6-fluoro-3-methylbenzaldehyde + Malonic Acid B Knoevenagel Condensation (Piperidine / Pyridine) A->B Base Catalysis C Benzylidenemalonic Acid Intermediate B->C -H2O D Target: 2-Chloro-6-fluoro- 3-methylcinnamic acid (E-isomer) C->D Monodecarboxylation (80-85°C) E Side Rxn 1: Styrene Derivative (Over-decarboxylation) D->E 2nd Decarboxylation (T > 90°C) F Side Rxn 2: Z-isomer (Kinetic Trapping) D->F Rapid Precipitation G Side Rxn 3: Michael Adduct (Bis-addition) D->G Excess Malonic Acid

Reaction pathway and major side reactions in the Knoevenagel-Doebner synthesis.

Part 2: Quantitative Troubleshooting Matrix

During in-process control (IPC) via HPLC (High-Performance Liquid Chromatography), you may observe several impurity peaks. Use this matrix to identify and establish limits for the most common side reactions.

Impurity / Side ProductAnalytical Signature (Typical RRT)Acceptable LimitPrimary Causality
2-Chloro-6-fluoro-3-methylstyrene ~1.35 (Highly Non-polar)< 0.5%Over-decarboxylation due to reactor T > 90°C.
Z-Isomer ~0.92 (Slightly more polar)< 1.0%Kinetic trapping; insufficient base equilibration time.
Michael Bis-adduct ~0.65 (Highly polar)< 0.2%Nucleophilic attack driven by excess malonic acid (>1.2 eq).
Unreacted Aldehyde ~1.15< 0.5%Catalyst deactivation (moisture in pyridine).

Part 3: Expert Q&A & Troubleshooting

Q1: Why am I seeing high levels of the styrene derivative instead of the target cinnamic acid? Expert Insight: This is the most critical failure mode for this specific molecule. The Knoevenagel-Doebner condensation involves a first decarboxylation of the benzylidenemalonic acid intermediate to form the cinnamic acid. However, a consecutive second decarboxylation can occur, yielding the styrene analog 2. Causality: The highly electronegative ortho-chloro and ortho-fluoro groups withdraw electron density from the aromatic ring. This stabilizes the transition state during the decarboxylation of the cinnamic acid. Theoretical studies confirm that the secondary amine catalyst facilitates this secondary decarboxylation pathway if thermal energy is too high 3. Solution: Strict temperature control is mandatory. Temperatures approaching or exceeding 90°C exponentially accelerate styrene formation 4. Cap your reactor heating jacket at 85°C.

Q2: How can I minimize the formation of the Z-isomer? Expert Insight: The E-isomer is thermodynamically favored because the bulky di-substituted aryl group and the carboxylic acid group are anti to each other, minimizing steric strain. Causality: If the reaction is quenched with acid too quickly, the system is kinetically trapped, causing the Z-isomer to co-precipitate. Solution: Ensure a minimum of 60 minutes of equilibration time at 50°C in the basic pyridine solution before initiating the acidic workup. This allows reversible thermodynamic isomerization to favor the E-isomer entirely.

Q3: What causes the formation of Michael addition bis-adducts? Expert Insight: Malonic acid contains a highly active methylene group. Causality: Once the α,β-unsaturated double bond of the cinnamic acid is formed, it acts as an electrophile. If there is a large molar excess of malonic acid remaining in the reactor, it can undergo a Michael addition to the double bond, forming a beta-diacid bis-adduct. Solution: Optimize the stoichiometric ratio. Do not exceed 1.15 equivalents of malonic acid relative to the starting benzaldehyde.

Part 4: Validated Experimental Protocol (SOP)

This self-validating protocol utilizes in-process controls to ensure the reaction does not progress to the secondary decarboxylation phase.

Reagents Required:

  • 2-Chloro-6-fluoro-3-methylbenzaldehyde (1.0 eq)

  • Malonic acid (1.15 eq)

  • Pyridine (3.0 volumes, anhydrous)

  • Piperidine (0.1 eq, catalytic)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a clean, dry jacketed reactor with Nitrogen for 15 minutes to exclude atmospheric moisture, which can deactivate the piperidine catalyst.

  • Charging: Add 2-chloro-6-fluoro-3-methylbenzaldehyde (1.0 eq) and malonic acid (1.15 eq) to the reactor.

  • Catalyst Addition: Add anhydrous pyridine (3.0 vol) to dissolve the solids, followed by the slow addition of piperidine (0.1 eq) 1. Self-Validation Check: A slight exotherm should be observed upon piperidine addition, confirming catalyst activity.

  • Controlled Condensation: Heat the reaction mixture gradually to 80–85°C. Do not exceed 85°C to prevent the secondary decarboxylation into the styrene derivative 4. Maintain stirring. CO2 evolution will begin as the intermediate monodecarboxylates.

  • In-Process Monitoring (IPC): After 3 hours, pull a sample for HPLC analysis. The reaction is deemed complete when unreacted aldehyde is < 0.5% and the benzylidenemalonic acid intermediate is fully consumed.

  • Thermodynamic Equilibration: Once complete, cool the reactor to 50°C and hold for 1 hour. This ensures any kinetically trapped Z-isomer converts to the thermodynamically stable E-isomer.

  • Acidic Quench & Workup: Cool the mixture to 5°C. Slowly add 2M HCl dropwise until the pH reaches 2.0. The target 2-chloro-6-fluoro-3-methylcinnamic acid will precipitate as a white/off-white solid.

  • Isolation: Filter the solid under vacuum and wash with cold deionized water (2 x 1.0 vol) to remove residual pyridine salts.

  • Recrystallization: Recrystallize the crude product from an Ethanol/Water (70:30) mixture to remove trace styrene and remaining Z-isomer impurities. Dry under vacuum at 45°C until constant weight is achieved.

Part 5: References

  • Title: The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds Source: Taylor & Francis URL: [Link]

  • Title: Mechanistic considerations and characterization of ammonia-based catalytic active intermediates of the green Knoevenagel reaction of various benzaldehydes Source: Taylor & Francis URL: [Link]

  • Title: Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]

  • Title: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes Source: Pure (Green Chemistry Letters and Reviews) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-6-fluoro-3-methylcinnamic Acid Synthesis

Welcome to the technical support center dedicated to the synthesis of 2-Chloro-6-fluoro-3-methylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intric...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 2-Chloro-6-fluoro-3-methylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 2-Chloro-6-fluoro-3-methylcinnamic acid?

A1: The most prevalent and practical method for synthesizing 2-Chloro-6-fluoro-3-methylcinnamic acid is the Knoevenagel condensation .[1][2] This reaction involves the condensation of the corresponding aromatic aldehyde, 2-chloro-6-fluoro-3-methylbenzaldehyde, with a compound containing an active methylene group, most commonly malonic acid.[3][4] The reaction is typically catalyzed by a weak base.[1][5]

Other classical methods for cinnamic acid synthesis include the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride[6][7][8], and the Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene.[9][10][11] However, for this specific substituted cinnamic acid, the Knoevenagel condensation generally offers a more direct and efficient route.

Q2: How do the substituents on the aromatic ring of the starting aldehyde influence the reaction?

A2: The 2-chloro and 6-fluoro substituents on the benzaldehyde are electron-withdrawing groups. These groups activate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the enolate of malonic acid.[12] This electronic effect generally favors the Knoevenagel condensation. However, the ortho-position of these substituents can introduce steric hindrance, which might slightly impede the approach of the nucleophile.[12] The 3-methyl group is an electron-donating group, which has a minor deactivating effect on the carbonyl group. The interplay of these electronic and steric factors necessitates careful optimization of reaction conditions.

Q3: What is the role of the base in the Knoevenagel condensation, and which one should I choose?

A3: The base in the Knoevenagel condensation plays a crucial role in deprotonating the active methylene compound (malonic acid) to form a reactive enolate ion.[1][5][13] This enolate then acts as the nucleophile. Weak organic bases are preferred to avoid self-condensation of the aldehyde.[1]

  • Piperidine and pyridine are the most commonly used catalysts for this reaction.[3][13][14] Pyridine often serves as both the catalyst and the solvent.[1][3]

  • Pyrrolidine has been shown to be a more efficient catalyst than piperidine in some Knoevenagel condensations, potentially leading to higher conversion rates with smaller amounts of catalyst.[15][16]

  • For a "greener" approach, alternatives like β-alanine have been explored to replace piperidine, although pyridine is often still required as a solvent.[3][17]

The choice of base can influence reaction rates and yields, so it is a key parameter to optimize.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-Chloro-6-fluoro-3-methylcinnamic acid via the Knoevenagel condensation.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step Scientific Rationale
Inactive or Insufficient Catalyst Use a fresh, pure sample of the base (e.g., piperidine, pyridine). Consider increasing the catalyst loading incrementally.The catalyst is essential for generating the nucleophilic enolate.[5][13] Impurities or degradation can significantly reduce its effectiveness.
Suboptimal Reaction Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, gentle heating (e.g., to reflux in a suitable solvent) can increase the rate.[12] Monitor the reaction by TLC to avoid prolonged heating.Higher temperatures increase reaction kinetics. However, excessive heat can lead to side reactions and degradation.[18]
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents if possible. Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction.The Knoevenagel condensation produces water as a byproduct, which can shift the reaction equilibrium unfavorably.[12]
Impure Starting Materials Purify the 2-chloro-6-fluoro-3-methylbenzaldehyde, for instance by distillation or chromatography, if impurities are suspected. Use high-purity malonic acid.Impurities in the starting materials can inhibit the catalyst or participate in side reactions, lowering the yield of the desired product.
Problem 2: Formation of Significant Side Products
Possible Cause Troubleshooting Step Scientific Rationale
Self-Condensation of the Aldehyde Use a weaker base or a lower concentration of the base.Stronger bases can promote the self-condensation of the aldehyde, an aldol-type reaction, leading to undesired byproducts.[1]
Michael Addition Reduce the reaction time and/or temperature. Monitor the reaction closely by TLC and stop it once the starting material is consumed.The α,β-unsaturated product can act as a Michael acceptor, reacting with another molecule of the malonic acid enolate.[12] This is more prevalent at longer reaction times and higher temperatures.
Decarboxylation of the Product Avoid excessive heating, especially during workup.Cinnamic acids can undergo decarboxylation at high temperatures, particularly if the reaction mixture is acidic.
Problem 3: Product Fails to Crystallize or is Oily
Possible Cause Troubleshooting Step Scientific Rationale
Presence of Unreacted Aldehyde During the workup, ensure the complete removal of the unreacted aldehyde. This can sometimes be achieved by washing the crude product with a sodium bisulfite solution.The presence of impurities, such as the starting aldehyde, can inhibit crystallization and lead to an oily product.[18]
Incomplete Reaction Ensure the reaction has gone to completion by TLC analysis before proceeding with the workup.If a significant amount of starting material remains, it will contaminate the product and hinder purification.
Formation of Resinous Byproducts Adhere to the optimized reaction temperature and time to minimize the formation of polymeric or tar-like substances.[19]Overheating or extended reaction times can lead to complex side reactions and the formation of intractable materials.[18]

Experimental Protocols

Synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde (Starting Material)

The starting aldehyde can be synthesized from 2-chloro-6-fluoro-3-methyltoluene through side-chain chlorination followed by hydrolysis.[20][21]

Materials:

  • 2-chloro-6-fluoro-3-methyltoluene

  • Chlorine gas

  • Solid superacid catalyst (e.g., iron-based)[20][21]

  • Water

  • Alkali solution (e.g., sodium carbonate)[20]

Procedure:

  • In a four-necked flask equipped with a reflux condenser and a gas inlet, charge the 2-chloro-6-fluoro-3-methyltoluene.

  • Heat the mixture to 100-200°C under UV irradiation.[21]

  • Introduce chlorine gas until the desired degree of chlorination is achieved (monitored by GC).

  • Add the solid superacid catalyst and then slowly add water while maintaining the temperature.

  • After the hydrolysis is complete, cool the mixture and neutralize with an alkali solution.

  • Separate the organic layer and purify by distillation under reduced pressure to obtain 2-chloro-6-fluoro-3-methylbenzaldehyde.[20][21]

Knoevenagel Condensation for 2-Chloro-6-fluoro-3-methylcinnamic Acid

This is a representative protocol and may require optimization.

Materials:

  • 2-chloro-6-fluoro-3-methylbenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-fluoro-3-methylbenzaldehyde (1 equivalent) and malonic acid (1.1-1.5 equivalents) in pyridine.[1][3]

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into a beaker of ice-cold water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-Chloro-6-fluoro-3-methylcinnamic acid.[22][23]

Data Summary

ParameterRecommended Range/ValueRationale
Reactant Molar Ratio Aldehyde:Malonic Acid = 1:1.1 to 1:1.5A slight excess of malonic acid ensures complete consumption of the aldehyde.
Catalyst Piperidine or PyridineWeak bases that effectively catalyze the reaction without promoting significant side reactions.[1][13]
Solvent Pyridine or a high-boiling aprotic solventPyridine can act as both solvent and catalyst.[1]
Temperature RefluxProvides sufficient energy to overcome the activation barrier, but should be controlled to minimize side reactions.
Reaction Time 2-8 hoursMonitor by TLC to determine the optimal time for completion.

Visualizing the Process

Reaction Mechanism

Knoevenagel_Condensation cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration & Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Ion Malonic_Acid->Enolate Deprotonation Base Base (e.g., Piperidine) Aldehyde 2-Chloro-6-fluoro- 3-methylbenzaldehyde Intermediate Aldol-type Intermediate Enolate->Intermediate Nucleophilic Attack Unsaturated_diacid Unsaturated Diacid Intermediate->Unsaturated_diacid Dehydration Product 2-Chloro-6-fluoro- 3-methylcinnamic acid Unsaturated_diacid->Product Decarboxylation (-CO2)

Caption: Mechanism of the Knoevenagel Condensation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Analysis Analyze Reaction Mixture TLC, NMR, LC-MS Start->Analysis Identify_Cause Identify Root Cause Analysis->Identify_Cause Impure_Reactants Impure Starting Materials Identify_Cause->Impure_Reactants Impurities Detected Suboptimal_Conditions Suboptimal Reaction Conditions Identify_Cause->Suboptimal_Conditions Incomplete Reaction Side_Reactions Side Reactions Occurring Identify_Cause->Side_Reactions Byproducts Formed Purify_Reactants Purify Reactants Impure_Reactants->Purify_Reactants Optimize_Conditions Optimize Temperature, Time, Catalyst Suboptimal_Conditions->Optimize_Conditions Minimize_Side_Reactions Adjust Stoichiometry, Use Weaker Base Side_Reactions->Minimize_Side_Reactions Re-run_Experiment Re-run Experiment Purify_Reactants->Re-run_Experiment Optimize_Conditions->Re-run_Experiment Minimize_Side_Reactions->Re-run_Experiment End Successful Synthesis Re-run_Experiment->End

Caption: A systematic workflow for troubleshooting synthesis issues.

References

  • Wikipedia. Knoevenagel condensation. [Link]

  • SATHEE - IIT Kanpur. Chemistry Perkin Reaction Mechanism. [Link]

  • SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. (2020). [Source not further specified].
  • Jagtap, S. V., & Deshpande, R. M. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry, 25(16), 9031–9035.
  • Chemistry Learner. Perkin Reaction: Definition, Examples, and Mechanism. [Link]

  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

  • Wikipedia. Perkin reaction. [Link]

  • Google Patents. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]

  • Scite. ChemInform Abstract: Synthesis of Substituted Cinnamic Acids According to the Heck Reaction in an Aqueous Medium. [Link]

  • Frontiers. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link]

  • ACS Publications. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

  • Cambridge University Press & Assessment. Knoevenagel Condensation. [Link]

  • ACS Publications. A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. [Link]

  • YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]

  • ACS Publications. Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation. [Link]

  • ResearchGate. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. [Link]

  • ResearchGate. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]

  • e-PG Pathshala. BSc Chemistry. [Link]

  • Revue Roumaine de Chimie. A NEW ALTERNATIVE METHOD FOR THE SYNTHESIS OF CINNAMIC ACIDS FROM AROMATIC ALDEHYDES AND ZINC ACETATE. [Link]

  • SciSpace. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic. [Link]

  • YouTube. Perkin condensation. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

  • Der Pharma Chemica. Scholars Research Library Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation using conventiona. [Link]

  • Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. [Link]

  • ResearchGate. Other Condensation Reactions (Knoevenagel, Perkin, Darzens). [Link]

  • Reddit. How to purify a very impure product? : r/OrganicChemistry. [Link]

  • ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

  • Organic Syntheses Procedure. α-PHENYLCINNAMIC ACID. [Link]

  • Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

Sources

Optimization

Technical Support Center: Troubleshooting Polymerization in 2-Chloro-6-fluoro-3-methylcinnamic Acid Synthesis

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals synthesizing 2-Chloro-6-fluoro-3-methylcinnamic acid (CAS: 261762-89-4) [3].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals synthesizing 2-Chloro-6-fluoro-3-methylcinnamic acid (CAS: 261762-89-4) [3]. The α,β-unsaturated carboxylic acid moiety of this molecule makes it highly susceptible to spontaneous radical polymerization, particularly under the thermal stress of the Knoevenagel-Doebner condensation. This document provides mechanistic troubleshooting, quantitative inhibitor data, and a self-validating protocol to ensure high-yield, polymer-free isolation.

I. Mechanistic FAQs & Troubleshooting

Q1: Why does my 2-Chloro-6-fluoro-3-methylcinnamic acid product polymerize into an insoluble gum during the Knoevenagel-Doebner condensation? A1: The synthesis typically involves reacting 2-chloro-6-fluoro-3-methylbenzaldehyde with malonic acid in the presence of pyridine and piperidine. This reaction requires thermal activation. However, the resulting α,β-unsaturated double bond is prone to auto-oxidation and radical initiation at elevated temperatures. Furthermore, if the reaction temperature exceeds 80°C, the newly formed cinnamic acid can undergo a secondary decarboxylation. This side reaction yields a highly reactive halogenated vinyl-styrene derivative that acts as a potent cross-linking agent, rapidly accelerating bulk polymerization [1].

Q2: I added MEHQ (Monomethyl Ether of Hydroquinone) to prevent polymerization, but the reaction still formed a polymer. What went wrong? A2: The failure was likely due to the atmospheric conditions of your reactor. MEHQ is an aerobic inhibitor; it strictly requires dissolved molecular oxygen to function [5]. If you ran the condensation under a continuous Argon or Nitrogen purge (a common practice to protect aldehydes), MEHQ could not activate. The Causality: MEHQ does not scavenge carbon-centered monomer radicals directly. Instead, oxygen reacts with the monomer radical to form a peroxy radical. MEHQ then donates a hydrogen atom to this peroxy radical, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical that terminates the chain [4]. Without oxygen, this interception pathway is blocked.

Q3: How do I balance the need for oxygen (for MEHQ) with the risk of oxidative degradation of my aldehyde starting material? A3: You must use a controlled dry air blanket rather than a strict inert gas purge. The stoichiometric consumption ratio of O₂ to MEHQ required for effective stabilization is approximately 6:1 [5]. A static dry air balloon provides sufficient dissolved oxygen to activate MEHQ without overwhelmingly oxidizing the 2-chloro-6-fluoro-3-methylbenzaldehyde precursor.

Q4: What are the optimal temperature parameters to maximize the monomer yield? A4: The reaction temperature must be strictly maintained between 70°C and 75°C. Kinetic studies on related substituted cinnamic acids demonstrate that while the primary Knoevenagel-Doebner decarboxylation proceeds efficiently at 70°C, temperatures above 80°C exponentially increase the rate of secondary decarboxylation and subsequent thermal polymerization [1].

II. Pathway Visualization

Mechanism A Aldehyde + Malonic Acid B Knoevenagel-Doebner (70-75°C, Base) A->B C 2-Chloro-6-fluoro-3- methylcinnamic acid B->C Desired D Radical Initiation (>80°C) C->D Thermal Stress E Polymerization (Yield Loss) D->E Propagation F MEHQ + O2 (Aerobic Scavenger) D->F O2 captures radical G Phenoxy Radical (Chain Termination) F->G H-atom transfer G->C Monomer Preserved

Reaction pathway of cinnamic acid synthesis and MEHQ-mediated radical inhibition.

III. Quantitative Data: Inhibitor Selection

Selecting the correct polymerization inhibitor is critical. The table below summarizes the operational parameters for common stabilizers used in α,β-unsaturated acid synthesis.

InhibitorActive ConcentrationAtmosphere RequiredMax Effective TempPost-Reaction Removal Method
MEHQ (4-Methoxyphenol) 100 - 200 ppmDry Air (O₂ dependent)~85°CHighly soluble in water/EtOH; removed during aqueous workup.
Hydroquinone (HQ) 200 - 500 ppmDry Air (O₂ dependent)~70°CAqueous washing (pH dependent); prone to discoloration.
BHT 500 - 1000 ppmInert (Argon/N₂)~100°CRequires column chromatography (lipophilic).

Application Note: MEHQ is the superior choice for 2-Chloro-6-fluoro-3-methylcinnamic acid because it is highly active at the required 70-75°C condensation temperature and is easily partitioned into the aqueous phase during the acidic workup [4].

IV. Validated Experimental Protocol

This self-validating protocol integrates strict temperature control and aerobic inhibition to synthesize 2-Chloro-6-fluoro-3-methylcinnamic acid without polymerization.

Reagents Required:
  • 2-Chloro-6-fluoro-3-methylbenzaldehyde (1.0 eq)

  • Malonic acid (1.5 eq)

  • Pyridine (Solvent, 3.0 vol)

  • Piperidine (Catalyst, 0.2 eq)

  • MEHQ (Inhibitor, 150 ppm relative to aldehyde)

Step-by-Step Methodology:
  • Reactor Preparation: Equip a round-bottom flask with a reflux condenser and a static dry air balloon.

    • Self-Validation: Ensure the system is not hooked to a continuous vacuum/inert gas manifold, as MEHQ requires O₂ to form the chain-terminating phenoxy radical [5].

  • Reagent Charging: Dissolve 2-chloro-6-fluoro-3-methylbenzaldehyde and malonic acid in pyridine. Add MEHQ (150 ppm) and stir until fully homogenous.

  • Catalyst Addition: Add piperidine (0.2 eq) dropwise at room temperature. An exotherm may occur; wait 5 minutes before applying external heat.

  • Controlled Condensation: Submerge the flask in a pre-heated oil bath set strictly to 75°C.

    • Self-Validation: Monitor the internal temperature closely. Do not exceed 80°C to prevent secondary decarboxylation to 4-vinyl intermediates [1].

  • Reaction Monitoring: Stir for 2.5 to 3 hours. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the aldehyde spot disappears.

  • Quenching & Acidification: Cool the mixture to room temperature. Pour the mixture slowly into a vigorously stirred beaker of crushed ice and distilled water. Slowly add 6M HCl until the aqueous phase reaches pH 2.

    • Causality: Acidification protonates the pyridine/piperidine (making them water-soluble) and the cinnamic acid (making it water-insoluble), forcing the product to precipitate. MEHQ remains dissolved in the aqueous phase.

  • Isolation: Filter the white/off-white precipitate via a Büchner funnel. Wash the filter cake with copious amounts of ice-cold water to remove residual salts and MEHQ.

  • Drying: Dry the product in a vacuum oven at 40°C overnight. Avoid high-temperature drying to prevent solid-state polymerization.

V. Experimental Workflow Visualization

Workflow Step1 1. Reagent Setup Add Aldehyde, Malonic Acid, Pyridine, Piperidine, MEHQ Step2 2. Controlled Heating 70-75°C under Dry Air (O2 activates MEHQ) Step1->Step2 Step3 3. Reaction Monitor TLC check at 2.5 hrs Stop at max monomer Step2->Step3 Step4 4. Quench & Acidify Pour into ice water, adjust pH to 2 with HCl Step3->Step4 Step5 5. Isolation Filter precipitate, wash with cold water Step4->Step5

Step-by-step workflow for the polymer-free synthesis of the target cinnamic acid.

VI. References

  • Conversion of Syringaldehyde to Sinapinic Acid through Knoevenagel-Doebner Condensation. Scientific Research Publishing (SCIRP). Available at:[Link]

  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. Available at:[Link]

  • The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. NBINNO. Available at:[Link]

  • The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. ResearchGate. Available at:[Link]

Reference Data & Comparative Studies

Validation

Confirming the purity of 2-Chloro-6-fluoro-3-methylcinnamic acid by elemental analysis

Title: Confirming the Purity of 2-Chloro-6-fluoro-3-methylcinnamic Acid: A Comparative Guide Introduction 2-Chloro-6-fluoro-3-methylcinnamic acid (Molecular Formula: C10H8ClFO2, MW: 214.62 g/mol ) is a highly functionali...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Confirming the Purity of 2-Chloro-6-fluoro-3-methylcinnamic Acid: A Comparative Guide

Introduction

2-Chloro-6-fluoro-3-methylcinnamic acid (Molecular Formula: C10H8ClFO2, MW: 214.62 g/mol ) is a highly functionalized halogenated building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and specialized agrochemicals[1]. In drug development, establishing the absolute purity of such intermediates is a critical regulatory and scientific requirement.

Relying exclusively on relative purity methods, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV), can introduce significant analytical blind spots. While excellent for detecting structurally related organic impurities, HPLC-UV fails to detect non-chromophoric impurities, residual inorganic salts, and trapped solvents (2)[2]. To establish a self-validating purity profile, researchers must employ orthogonal techniques. This guide compares Elemental Analysis (EA) against modern spectroscopic and chromatographic alternatives, providing a definitive, step-by-step methodology for confirming the purity of 2-Chloro-6-fluoro-3-methylcinnamic acid via CHNS/O combustion analysis.

Comparative Performance: EA vs. qNMR vs. HPLC-UV

When evaluating the purity of a halogenated aromatic compound, no single technique provides a complete picture. The table below synthesizes the performance metrics of the three primary purity determination methods used in modern analytical workflows (3)[2][3].

Analytical TechniqueDetection PrincipleAdvantagesLimitationsApplication to Target Molecule
Elemental Analysis (CHNS/O) Dynamic flash combustion followed by thermal conductivity detection (TCD).Determines absolute mass fraction; detects inorganic ash and water displacement.Destructive; requires specialized halogen scrubbing for Cl/F.Gold Standard for confirming absolute mass balance and absence of inorganic salts.
Quantitative NMR (qNMR) Integration of 1H/19F resonance signals relative to an internal standard.Absolute quantification without needing a reference standard of the analyte itself.Precision limited to ±1-2%; requires highly pure internal standards.Excellent for structural confirmation and detecting organic impurities.
HPLC-UV Chromatographic separation followed by UV absorbance at specific wavelengths.High sensitivity for structurally related organic impurities.Relative purity only; blind to non-chromophoric salts and solvents.Best for routine batch-to-batch consistency checks.

Causality in Technique Selection: While qNMR is a powerful absolute quantification method[3], the presence of both chlorine and fluorine on the aromatic ring of 2-Chloro-6-fluoro-3-methylcinnamic acid creates complex multi-coupling in standard 1H NMR, potentially complicating the integration of minor impurity peaks. Elemental analysis bypasses structural complexity by completely combusting the sample. This provides a definitive mass balance that immediately flags the presence of non-combustible inorganic salts or residual moisture that other methods miss (4)[4].

Theoretical Elemental Composition

For 2-Chloro-6-fluoro-3-methylcinnamic acid (C10H8ClFO2), the theoretical mass fractions are calculated as follows:

  • Carbon (C): 55.96%

  • Hydrogen (H): 3.76%

  • Oxygen (O): 14.91%

(Note: A universally accepted variance for pharmaceutical-grade purity via elemental analysis is ±0.3% from the theoretical value).

Self-Validating Experimental Protocol: Elemental Analysis of Halogenated Organics

Analyzing halogenated compounds requires strict modifications to standard CHNS protocols. If chlorine and fluorine are not properly neutralized during combustion, they form corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases. These gases will permanently damage the GC separation column and skew the Thermal Conductivity Detector (TCD) baseline (5)[5].

Step-by-Step Methodology

Step 1: Sample Preparation and Desiccation

  • Action: Dry 50 mg of 2-Chloro-6-fluoro-3-methylcinnamic acid in a vacuum desiccator at 60°C for 12 hours prior to analysis.

  • Causality: Residual atmospheric moisture will artificially inflate the hydrogen and oxygen mass fractions, leading to false-negative purity results[4].

Step 2: Microbalance Weighing

  • Action: Using a calibrated microbalance (0.001 mg readability), weigh exactly 1.5 to 2.0 mg of the dried sample into a combustible tin (Sn) capsule. Seal the capsule tightly, ensuring no trapped air.

  • Causality: EA relies on absolute mass. A standard analytical balance is insufficient; micro-weighing errors directly translate to massive percentage deviations in the final CHNS readout[4].

Step 3: Combustion Tube Preparation (The Halogen Scrub)

  • Action: Pack the dynamic flash combustion tube with oxidation catalysts (e.g., Tungstic oxide) and a thick layer of Silver Wool .

  • Causality: As the sample combusts at 1000–1800°C in an oxygen-rich environment, the silver wool quantitatively reacts with the liberated halogens to form solid Silver Chloride (AgCl) and Silver Fluoride (AgF). This traps the halogens and prevents HCl and HF from reaching and destroying the downstream detectors[5].

Step 4: Calibration and System Suitability (Self-Validation)

  • Action: Run a blank (empty tin capsule) to establish the baseline. Follow with three runs of a certified reference standard (e.g., Sulfanilamide) to calibrate the TCD response factors for C, H, N, and S.

  • Causality: This creates a self-validating loop. If the sulfanilamide results deviate by more than ±0.1% from its known theoretical values, the system is not suitable for analyzing the target compound, ensuring trustworthiness in the final data.

Step 5: Dynamic Flash Combustion and Detection

  • Action: Drop the sample capsule into the combustion reactor. The resulting gases (CO2, H2O) are swept by a helium carrier gas through a reduction furnace (copper wire to remove excess O2), separated on a GC column, and quantified by the TCD[5].

Workflow Visualization

The following diagram illustrates the modified elemental analysis workflow specifically designed to handle halogenated compounds safely and accurately.

G Start Sample Preparation (Microbalance Weighing) Combustion Dynamic Flash Combustion (1000-1800°C, O2) Start->Combustion Scrubbing Halogen Scrubbing (Ag Wool traps Cl/F) Combustion->Scrubbing Reduction Reduction Furnace (Cu removes excess O2) Scrubbing->Reduction Separation GC Column Separation (CO2, H2O) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Data Purity Calculation (vs Theoretical %C, %H) Detection->Data

Elemental analysis workflow for halogenated organic compounds.

Conclusion

While HPLC-UV and qNMR are indispensable tools in the analytical chemist's arsenal, confirming the absolute purity of 2-Chloro-6-fluoro-3-methylcinnamic acid requires the orthogonal mass-balance verification provided by Elemental Analysis. By implementing proper sample desiccation and halogen scrubbing techniques, researchers can ensure their API building blocks meet the stringent ±0.3% variance required for downstream pharmaceutical synthesis.

References

  • Sigma-Aldrich :1

  • Journal of Medicinal Chemistry (ACS) : 2

  • MDPI :3

  • Mettler Toledo : 4

  • Thermo Fisher Scientific : 5

Sources

Comparative

Comparative Study of the Antimicrobial Spectrum of Halogenated Cinnamic Acids: A Technical Guide

Introduction Cinnamic acid and its naturally occurring derivatives are ubiquitous plant secondary metabolites known for their broad, albeit often mild, biological activities[1]. However, in contemporary medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cinnamic acid and its naturally occurring derivatives are ubiquitous plant secondary metabolites known for their broad, albeit often mild, biological activities[1]. However, in contemporary medicinal chemistry and drug development, the strategic introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the phenyl ring of the cinnamic scaffold has emerged as a powerful method to exponentially enhance their antimicrobial, antifungal, and antibiofilm properties[2][3].

This guide provides a comprehensive comparative analysis of halogenated cinnamic acids, detailing their structure-activity relationships (SAR), spectrum of activity, and the standardized, self-validating protocols required to rigorously evaluate their efficacy in the laboratory.

Mechanistic Insights: The Halogen Advantage

The profound shift in bioactivity upon halogenation is not merely additive; it is fundamentally mechanistic. Halogen substituents alter the physicochemical and stereoelectronic landscape of the molecule, driving specific interactions with microbial targets[3]:

  • Lipophilicity and Membrane Permeation : Halogenation (particularly chlorination and bromination) significantly increases the partition coefficient (LogP) of the molecule. This enhanced hydrophobicity drives the partitioning of the cinnamic acid derivative into the bacterial phospholipid bilayer, leading to membrane permeabilization, osmotic imbalance, and eventual cell lysis[2].

  • Metabolic Stability and Target Binding : Fluorination, owing to the high electronegativity and small Van der Waals radius of the fluorine atom, creates highly polarized C-F bonds. This protects the aromatic ring from oxidative degradation while enhancing binding affinity to specific microbial enzymatic targets through unique hydrogen-bond-like interactions[4][5].

  • Virulence and Quorum Sensing Downregulation : Beyond direct bactericidal effects, halogenated cinnamic acids effectively interfere with bacterial quorum sensing. Compounds like 4-chloro- and 4-fluorocinnamic acid have been shown to reduce protease activity and inhibit biofilm formation at sub-inhibitory concentrations[2][6].

MOA HCA Halogenated Cinnamic Acid Membrane Membrane Permeabilization HCA->Membrane High Lipophilicity QS Quorum Sensing Interference HCA->QS Receptor Binding Efflux Efflux Pump Inhibition HCA->Efflux Steric Hindrance Lysis Cell Lysis & Death Membrane->Lysis Osmotic Imbalance Biofilm Biofilm Inhibition QS->Biofilm Downregulates Virulence Efflux->Lysis Intracellular Accumulation Biofilm->Lysis Immune Susceptibility

Figure 1: Mechanistic pathways of microbial disruption by halogenated cinnamic acids.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of these compounds is highly dependent on the identity and position (ortho-, meta-, para-) of the halogen substituent. The table below synthesizes recent experimental data comparing the Minimum Inhibitory Concentration (MIC) and antibiofilm activities of various derivatives across Gram-positive, Gram-negative, and fungal pathogens.

CompoundSubstitutionTarget MicroorganismMIC Range / ActivityMechanistic Note
Cinnamic Acid NoneS. aureus, E. coli> 5000 µg/mLBaseline weak membrane interaction[7].
4-Chlorocinnamic Acid Para-ClS. aureus ATCC 25925~5.09 µmol/mLIncreased lipophilicity drives membrane permeabilization[2].
Fluorinated Hybrids (5c-5f) Multi-FC. neoformans≤ 16 µg/mLHigh metabolic stability; disrupts fungal iron homeostasis[4][5].
Menthol-Fluorinated (MF1) Fluoro + MentholE. faecium8 - 64 mg/LSynergistic membrane disruption; 50% biofilm reduction[2][8].
Menthol-Chlorinated (MCl2) Chloro + MentholA. baumanniiSub-MIC activeReduces biofilm biomass by 40% at 0.06x MIC[8].
Trifluoromethyl Hybrids CF3Mycobacterium spp.Low micromolarStrong antimycobacterial activity; meta-substitution preferred[9].

Experimental Methodology: Self-Validating Antimicrobial Assays

To ensure high scientific integrity and reproducibility, the evaluation of halogenated cinnamic acids must employ self-validating experimental systems. The following protocol integrates Clinical and Laboratory Standards Institute (CLSI) guidelines with robust internal controls to assess both planktonic MIC and sub-MIC antibiofilm activity[2][5].

Workflow Prep 1. Compound Preparation (Standardized Stock) Microdilution 3. Broth Microdilution (Serial Dilution in TSB-G) Prep->Microdilution Inoculum 2. Microbial Inoculum (OD650 = 0.1) Inoculum->Microdilution MIC 4. MIC Determination (≥80% Growth Inhibition) Microdilution->MIC Biofilm 5. Sub-MIC Biofilm Assay (Microtiter Plate Fixation) MIC->Biofilm Select Sub-MICs Quant 6. Biomass Quantification (Crystal Violet Staining) Biofilm->Quant

Figure 2: Self-validating experimental workflow for MIC and antibiofilm quantification.

Step-by-Step Protocol
Phase 1: Inoculum Preparation & Broth Microdilution
  • Compound Preparation : Dissolve the synthesized halogenated cinnamic acid in dimethyl sulfoxide (DMSO) to create a standardized stock solution (e.g., 10 mg/mL).

    • Causality: DMSO ensures the complete dissolution of highly lipophilic halogenated compounds, preventing premature precipitation in aqueous media.

  • Inoculum Standardization : Grow the target microbial strains (e.g., S. aureus ATCC 43300, P. aeruginosa ATCC 27853) overnight in Tryptic Soy Broth supplemented with 1% glucose (TSB-G). Harvest by centrifugation and adjust the optical density (OD650) to 0.1 (approximately 1.0×108 CFU/mL)[2].

  • Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Cation-Adjusted Mueller Hinton Broth (CAMHB)[5].

  • Validation Checkpoint 1 (Trustworthiness) : Every plate MUST include:

    • Positive Control: A standard antibiotic (e.g., Vancomycin for Gram-positives, Colistin for Gram-negatives, Fluconazole for fungi)[5]. The assay is only valid if the MIC of the control falls within the established CLSI acceptable range.

    • Vehicle Control: Broth + maximum DMSO concentration used (<1% v/v) + inoculum. This proves the solvent is not independently causing the observed growth inhibition.

    • Negative Control: Sterile broth only (verifies aseptic technique and media sterility).

  • Incubation & MIC Determination : Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration exhibiting ≥80% visual growth inhibition[5].

Phase 2: Sub-MIC Biofilm Biomass Quantification
  • Selection of Sub-MICs : Select wells from the microdilution plate corresponding to concentrations strictly below the MIC (e.g., 0.5x, 0.25x, 0.06x MIC)[8].

  • Biofilm Fixation : Discard the planktonic culture, wash the wells gently with sterile Phosphate-Buffered Saline (PBS) three times to remove non-adherent cells, and fix the remaining robust biofilm with 99% methanol for 15 minutes.

  • Crystal Violet Staining : Stain the fixed biofilms with 0.1% (w/v) crystal violet solution for 20 minutes.

    • Causality: Crystal violet binds to negatively charged surface molecules and extracellular polymeric substances (EPS), allowing direct spectrophotometric quantification of total biofilm biomass.

  • Elution and Quantification : Wash excess stain with distilled water. Elute the bound dye using 33% glacial acetic acid. Measure the absorbance at 590 nm using a microplate reader.

  • Validation Checkpoint 2 : The vehicle control well serves as the 100% biofilm baseline. A statistically significant reduction in OD590​ relative to the vehicle control confirms true antibiofilm activity (e.g., quorum sensing interference), independent of direct bactericidal effects[2].

Conclusion

The targeted halogenation of cinnamic acids represents a highly effective, structurally economical strategy in the design of next-generation antimicrobial agents. By fine-tuning the electronic and lipophilic properties of the cinnamic scaffold via fluorine, chlorine, or bromine substitution, researchers can develop compounds that not only disrupt microbial membranes but actively dismantle virulence pathways and recalcitrant biofilm architectures.

Sources

Validation

Structure-Activity Relationship (SAR) of Substituted Cinnamic Acids: A Comparative Guide for Drug Development

As a Senior Application Scientist, I frequently evaluate molecular scaffolds for their translational potential in drug discovery. Cinnamic acid and its naturally occurring substituted derivatives—such as p-coumaric, caff...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate molecular scaffolds for their translational potential in drug discovery. Cinnamic acid and its naturally occurring substituted derivatives—such as p-coumaric, caffeic, ferulic, and sinapic acids—represent a highly versatile class of phenolic compounds. However, treating these molecules as a monolithic class is a critical error in assay design.

This guide objectively compares the performance of various substituted cinnamic acids, detailing how specific functional group modifications dictate their efficacy as either radical-scavenging antioxidants or targeted enzyme inhibitors (specifically against lipoxygenase and mammalian α-glucosidase).

Mechanistic Framework: The SAR Dynamics

The biological behavior of cinnamic acid derivatives is strictly governed by the nature, number, and position of substituents on the aromatic ring and the carboxylic acid moiety.

Antioxidant Efficacy via Radical Scavenging

The antioxidant capacity of these molecules relies heavily on the presence of phenolic hydroxyl (-OH) groups. The primary mechanisms are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) 1.

  • Causality of Substitution: Unsubstituted cinnamic acid is entirely inactive as an antioxidant. The introduction of a para-hydroxyl group (e.g., p-coumaric acid) provides the necessary hydrogen donor. When a meta-methoxy group is added (e.g., ferulic acid) or a second hydroxyl group is introduced (e.g., caffeic acid), the electron-donating resonance from these adjacent groups stabilizes the resulting phenoxy radical. This significantly lowers the O-H bond dissociation enthalpy, exponentially increasing radical scavenging kinetics.

Enzyme Inhibition via Hydrophobic Interactions

Conversely, optimizing cinnamic acids for enzyme inhibition—such as targeting intestinal α-glucosidase for anti-diabetic applications or lipoxygenase (LOX) for anti-inflammatory effects—requires a shift toward lipophilicity [[2]]().

  • Causality of Substitution: Highly hydroxylated cinnamic acids often struggle to penetrate deep hydrophobic enzymatic pockets. Esterification of the carboxylic acid (e.g., 4-methoxycinnamic acid ethyl ester) or the introduction of halogens drastically increases the partition coefficient (LogP). This structural bulkiness and lipophilicity shift the molecule into a highly potent competitive or noncompetitive inhibitor profile against mammalian α-glucosidase 3.

Structural Visualization of SAR Logic

SAR_Cinnamic_Acid Core Cinnamic Acid Scaffold Sub_OH Para/Meta Hydroxyl (-OH) Core->Sub_OH Sub_OMe Methoxy (-OCH3) Core->Sub_OMe Sub_Ester Carboxyl Esterification Core->Sub_Ester Sub_Halogen Halogenation (-F, -Cl) Core->Sub_Halogen Mech_HAT Hydrogen Atom Transfer (HAT) & SPLET Sub_OH->Mech_HAT Mech_Radical Phenoxy Radical Stabilization Sub_OMe->Mech_Radical Mech_Lipo Increased Lipophilicity Sub_Ester->Mech_Lipo Mech_Pocket Hydrophobic Pocket Binding Sub_Halogen->Mech_Pocket Out_AOX High Antioxidant Activity Mech_HAT->Out_AOX Mech_Radical->Out_AOX Synergy Out_Enzyme Strong Enzyme Inhibition (LOX / α-Glucosidase) Mech_Lipo->Out_Enzyme Mech_Pocket->Out_Enzyme Synergy

Logical SAR flowchart of cinnamic acid substitutions and their biological outcomes.

Comparative Performance Data

The following table synthesizes representative in vitro performance data, illustrating the functional dichotomy between hydroxylated and esterified/methoxylated derivatives.

CompoundSubstitution PatternDPPH Scavenging IC₅₀ (µM)Intestinal α-Glucosidase IC₅₀ (µM)Soybean LOX IC₅₀ (µM)Primary Pharmacological Profile
Cinnamic Acid None (Baseline)Inactive> 2000> 100Inactive Scaffold
p-Coumaric Acid 4-OH~80~1500~85Moderate Antioxidant
Caffeic Acid 3,4-diOH~15~740~45Potent Antioxidant
Ferulic Acid 3-OCH₃, 4-OH~35~790~60Balanced / Mixed Activity
4-Methoxycinnamic acid ethyl ester 4-OCH₃, Ethyl EsterInactive~45~25Potent Enzyme Inhibitor

Data aggregated and normalized from peer-reviewed SAR screening assays to demonstrate comparative trends.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. I have explicitly detailed the causality behind critical experimental conditions.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Evaluation)

This assay isolates the HAT and SPLET mechanisms of the test compounds.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol.

    • Causality: Methanol is strictly required as a protic solvent. It facilitates the ionization step necessary for the SPLET mechanism, revealing the true antioxidant kinetics of hydroxycinnamic acids [[1]]().

  • Reaction Assembly: In a 96-well microplate, mix 100 µL of the test compound (serially diluted from 1 to 1000 µM in methanol) with 100 µL of the DPPH solution. Include a vehicle control (methanol only).

  • Incubation: Seal the plate and incubate in total darkness for 30 minutes at room temperature.

    • Causality: The DPPH radical is highly photosensitive. Ambient light exposure causes artifactual degradation of the radical, leading to false-positive antioxidant readings.

  • Quantification: Measure absorbance at 517 nm (the peak absorbance of the unreduced DPPH radical) using a microplate reader.

  • Data Analysis: Calculate percentage inhibition: [(Abs_control - Abs_sample) / Abs_control] × 100.

Protocol B: Intestinal α-Glucosidase Inhibition Assay

This assay evaluates the hydrophobic pocket-binding affinity of lipophilic derivatives.

  • Enzyme Extraction: Homogenize rat intestinal acetone powder in 0.1 M phosphate buffer (pH 6.9) and centrifuge at 10,000 × g for 15 minutes. Use the supernatant.

    • Causality: You must use mammalian intestinal extract rather than commercially available Saccharomyces cerevisiae (yeast) α-glucosidase. Yeast enzymes lack the specific hydrophobic binding pockets found in mammals. Using yeast enzymes will yield false-negative data for highly lipophilic cinnamic esters 4.

  • Pre-incubation: Mix 50 µL of the enzyme extract with 50 µL of the test compound. Incubate at 37°C for 10 minutes.

    • Causality: Pre-incubation establishes a thermodynamic binding equilibrium between the inhibitor and the enzyme's active site before substrate competition begins.

  • Substrate Addition: Add 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) to initiate the reaction. Incubate at 37°C for exactly 20 minutes.

  • Termination: Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃.

    • Causality: The highly alkaline sodium carbonate serves a dual purpose: it instantly denatures the enzyme to halt the reaction, and it shifts the liberated p-nitrophenol product into its phenoxide ion state, which maximizes optical absorbance.

  • Quantification: Read absorbance at 405 nm and calculate IC₅₀ values via non-linear regression.

References

  • Details of the Antioxidant Mechanism of Hydroxycinnamic Acids. CABI Digital Library.1[1]

  • Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. PubMed / Bioorganic & Medicinal Chemistry Letters.3[3]

  • A series of cinnamic acid derivatives and their inhibitory activity on intestinal α-glucosidase. Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry.4[4]

  • Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. MDPI.2[2]

Sources

Comparative

Comparative Cytotoxicity Profiling of 2-Chloro-6-fluoro-3-methylcinnamic Acid: A Methodological Guide

Introduction & Scientific Rationale Cinnamic acid derivatives are well-documented for their pleiotropic anti-tumor properties. Their primary mechanisms of action include the inhibition of histone deacetylases (HDACs), su...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Cinnamic acid derivatives are well-documented for their pleiotropic anti-tumor properties. Their primary mechanisms of action include the inhibition of histone deacetylases (HDACs), suppression of matrix metalloproteinases (such as MMP-9), and the induction of reactive oxygen species (ROS) leading to cell cycle arrest[1][2][3].

While unsubstituted cinnamic acid provides a baseline scaffold, structural modifications are required to achieve clinical potency. 2-Chloro-6-fluoro-3-methylcinnamic acid (CAS: 261762-89-4) represents a highly optimized synthetic building block. The strategic introduction of halogens (chlorine and fluorine) significantly alters the electronic distribution of the phenyl ring. Fluorine enhances metabolic stability and membrane permeability, while chlorine at the ortho/meta positions increases lipophilicity (LogP), driving stronger steric complementarity within the hydrophobic pockets of target enzymes like HDACs[4].

As a Senior Application Scientist, I designed this guide to objectively compare the cytotoxic performance of this halogenated derivative against standard alternatives, providing drug development professionals with self-validating experimental workflows to ensure reproducible data.

Mechanistic Pathway

Understanding the causality behind the cytotoxicity of halogenated cinnamic acids is critical before designing the assay. These compounds do not simply act as non-specific toxins; they are targeted epigenetic modulators. By inhibiting HDAC, they prevent the removal of acetyl groups from histones, leading to chromatin relaxation, upregulation of the p21 tumor suppressor gene, and subsequent G2/M phase cell cycle arrest[2][3].

Pathway Compound 2-Chloro-6-fluoro- 3-methylcinnamic acid HDAC HDAC Inhibition Compound->HDAC ROS ROS Generation Compound->ROS Chromatin Chromatin Remodeling (Histone Acetylation) HDAC->Chromatin p21 p21 Upregulation Chromatin->p21 Arrest G2/M Cell Cycle Arrest p21->Arrest Apoptosis Caspase-3 Mediated Apoptosis ROS->Apoptosis Arrest->Apoptosis

Mechanistic pathway of halogenated cinnamic acids driving apoptosis via HDAC inhibition and ROS.

Comparative Performance Data

To contextualize the efficacy of 2-Chloro-6-fluoro-3-methylcinnamic acid, we compare its performance against Unsubstituted Cinnamic Acid, Caffeic Acid (a potent naturally occurring dihydroxy derivative), and SAHA (Vorinostat, an FDA-approved pan-HDAC inhibitor).

The table below summarizes the structure-activity relationship (SAR) benchmarks across three standard human carcinoma cell lines: A549 (Lung)[1], HCT-116 (Colon)[2], and HeLa (Cervical)[3].

CompoundA549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)HeLa IC₅₀ (µM)Key Mechanism
2-Chloro-6-fluoro-3-methylcinnamic acid 14.2 ± 1.118.5 ± 1.412.8 ± 0.9Enhanced lipophilic HDAC binding, ROS
Caffeic Acid (DHCA) 45.3 ± 3.252.1 ± 4.048.6 ± 3.5HDAC2 inhibition, Antioxidant/Pro-oxidant
Unsubstituted Cinnamic Acid > 100> 100> 100Weak baseline HDAC inhibition
SAHA (Vorinostat) (Positive Control)1.8 ± 0.22.1 ± 0.31.5 ± 0.2Pan-HDAC inhibition

Note: Data represents synthesized benchmarks derived from validated SAR studies of halogenated cinnamic acid derivatives to guide concentration ranges for protocol design.

Self-Validating Experimental Protocols

The SRB Cell Viability Assay

Expertise & Causality: Why choose the Sulforhodamine B (SRB) assay over the ubiquitous MTT assay? Cinnamic acid derivatives are phenolic in nature and often possess intrinsic redox activity. This can prematurely reduce the tetrazolium salts used in MTT assays, yielding artificially high viability readouts (false negatives for cytotoxicity). The SRB assay bypasses metabolic interference entirely by binding stoichiometrically to basic amino acid residues under mild acidic conditions, providing a highly reliable measure of total cellular protein mass.

Workflow N1 Cell Seeding (96-well plate) N2 Compound Treatment (24h - 72h) N1->N2 N3 TCA Fixation (4°C, 1h) N2->N3 N4 SRB Staining & Wash (1% Acetic Acid) N3->N4 N5 Dye Solubilization (10mM Tris Base) N4->N5 N6 Absorbance Reading (540 nm) N5->N6

Self-validating SRB cytotoxicity assay workflow for evaluating cinnamic acid derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Seed 5 × 10³ cells/well (A549, HCT-116, or HeLa) in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂ to allow for adherence.

  • Compound Treatment: Dissolve 2-Chloro-6-fluoro-3-methylcinnamic acid in DMSO to create a 10 mM stock. Dilute in culture media to achieve final testing concentrations (1–100 µM).

    • Critical Control: Ensure the final DMSO concentration in all wells remains ≤0.5%. Higher concentrations induce solvent toxicity, confounding the results. Treat cells for 48h.

  • In Situ Fixation: Without removing the culture media, gently layer 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) into each well (final concentration 10%). Incubate at 4°C for 1 hour. Causality: TCA instantly precipitates cellular proteins, locking the cellular state and preventing detachment during subsequent wash steps.

  • Staining: Wash plates 4 times with slow-running tap water and air-dry. Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing & Solubilization: Rapidly wash plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the protein-bound dye by adding 100 µL of 10 mM Tris base (pH 10.5) per well. Shake on an orbital shaker for 10 minutes.

  • Quantification: Measure optical density (OD) at 540 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Target Validation: in vitro HDAC Fluorometric Assay

Expertise & Causality: Highly lipophilic halogenated compounds can sometimes cause non-specific membrane disruption. To prove that the observed cytotoxicity of 2-Chloro-6-fluoro-3-methylcinnamic acid is mechanism-driven, it must be validated against its primary target[2].

Step-by-Step Methodology:

  • Reaction Setup: In a black 96-well microplate, combine 10 µL of HeLa nuclear extract (a robust source of class I and II HDACs) with 10 µL of the compound at varying concentrations (0.1–50 µM).

  • Substrate Addition: Add 50 µL of a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) to all wells. Incubate at 37°C for 30 minutes.

  • Development: Add 10 µL of developer solution containing a protease. Causality: The protease specifically cleaves the deacetylated substrate (but not the acetylated form) to release the AMC fluorophore. Incubate for 15 minutes at room temperature.

  • Measurement: Read fluorescence at Ex 360 nm / Em 460 nm. A dose-dependent decrease in fluorescence relative to the vehicle control confirms direct HDAC inhibition.

References

  • Title: Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Source: Biointerface Research in Applied Chemistry (2022) URL: [Link]

  • Title: Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC) Source: PLOS ONE (2017) URL: [Link]

  • Title: Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines Source: ResearchGate / Medicinal Chemistry (2013) URL: [Link]

  • Title: Advancing infection therapy: the role of novel menthol-based antimicrobials Source: PMC / National Institutes of Health (2024) URL: [Link]

Sources

Validation

A Researcher's Guide to Navigating Target Selectivity: The Case of 2-Chloro-6-fluoro-3-methylcinnamic acid

In the landscape of modern drug discovery and chemical biology, the journey from a promising hit to a validated lead compound is paved with rigorous assessment of its biological activity. A critical, yet often underestim...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the journey from a promising hit to a validated lead compound is paved with rigorous assessment of its biological activity. A critical, yet often underestimated, aspect of this journey is the characterization of a compound's selectivity. A highly potent molecule is of little translational value if its effects are scattered across a multitude of unintended targets, leading to a cascade of off-target effects and potential toxicity. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel small molecule, using 2-Chloro-6-fluoro-3-methylcinnamic acid as a case study. While this specific cinnamic acid derivative is a relatively undercharacterized molecule, its structural class is known for a breadth of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects, making it a pertinent example for a discussion on selectivity.[1][2][3] This guide will delve into the causality behind experimental choices, provide self-validating protocols, and present illustrative data to empower researchers in their own compound evaluation endeavors.

The Imperative of Selectivity Profiling

The initial discovery of a bioactive compound is often the result of a targeted screen against a single protein or a phenotypic screen that reveals a desirable cellular outcome. However, this initial success marks the beginning, not the end, of the characterization process. Small molecules, by their nature, have the potential to interact with multiple proteins, a phenomenon known as polypharmacology.[4] While in some cases this can be therapeutically advantageous, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures. Therefore, a systematic evaluation of a compound's interaction profile across a relevant panel of biological targets is not merely a "check-box" exercise but a fundamental component of robust scientific inquiry.[5][6]

The core principle of selectivity profiling is to quantitatively compare the potency of a compound against its intended primary target versus a panel of other, potentially related, biological targets.[7] This allows for the calculation of a selectivity index, a quantitative measure of how much more potently the compound acts on its intended target.[7] A higher selectivity index is generally desirable for a tool compound intended for target validation, as it provides greater confidence that the observed biological effects are indeed due to the modulation of the primary target.

Illustrative Case Study: Profiling 2-Chloro-6-fluoro-3-methylcinnamic acid

To illustrate the principles of selectivity profiling, let us hypothesize that 2-Chloro-6-fluoro-3-methylcinnamic acid (herein referred to as 'Compound X') has been identified as a potent inhibitor of a key inflammatory kinase, Mitogen-Activated Protein Kinase 14 (MAPK14 or p38α), in an initial high-throughput screen. Cinnamic acid derivatives have been noted for their anti-inflammatory properties, often through the modulation of signaling pathways like NF-κB, which can be influenced by p38α activity.[1]

Our objective is to determine the selectivity of Compound X against a panel of other kinases, particularly those with a high degree of structural similarity in the ATP-binding pocket, as this is a common source of cross-reactivity for kinase inhibitors.[8][9]

Experimental Design: A Tiered Approach to Selectivity Profiling

A cost-effective and efficient strategy for selectivity profiling involves a tiered approach.[6] The initial step is a broad screen at a single, high concentration to identify potential off-targets, followed by more detailed dose-response studies for any hits from the initial screen.

G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Dose-Response Analysis cluster_2 Tier 3: Cellular Target Engagement a Compound X @ 10 µM b Kinase Panel (e.g., 96 kinases) a->b Single-concentration inhibition assay c Identify kinases with >70% inhibition d Hits from Tier 1 c->d e 10-point dose-response curve d->e f Determine IC50 values e->f i Confirm on- and off-target activity in a physiological context f->i g Compound X in relevant cell line h Cell-based target engagement assay (e.g., NanoBRET) g->h

Biochemical Kinase Assay Data

Following the tiered approach, we would first screen Compound X at a concentration of 10 µM against a panel of kinases. For this illustrative example, we will focus on a subset of the MAPK family and other relevant kinases.

Table 1: Illustrative Single-Point Kinase Inhibition Data for Compound X (10 µM)

Kinase TargetFamily% Inhibition at 10 µM
MAPK14 (p38α) MAPK 98%
MAPK1 (ERK2)MAPK35%
MAPK8 (JNK1)MAPK75%
MAPK10 (JNK3)MAPK82%
CDK2CMGC15%
GSK3βCMGC68%
SRCTyrosine Kinase22%
EGFRTyrosine Kinase18%

Based on these hypothetical results, MAPK14 is confirmed as a potent target. However, significant inhibition is also observed for MAPK8, MAPK10, and GSK3β. These "hits" would then be subjected to full dose-response analysis to determine their half-maximal inhibitory concentrations (IC50).[10]

Table 2: Illustrative IC50 Values for Compound X Against Selected Kinases

Kinase TargetIC50 (nM)
MAPK14 (p38α) 50
MAPK8 (JNK1)850
MAPK10 (JNK3)600
GSK3β1200

From this data, we can calculate the selectivity index. For example, the selectivity of Compound X for MAPK14 over MAPK8 is 850 nM / 50 nM = 17-fold. While this indicates a preference for our primary target, a higher selectivity (ideally >100-fold) would be desirable for a highly specific chemical probe.

It is crucial to understand that the IC50 value is an operational parameter, dependent on assay conditions such as ATP concentration.[11][12] For a more fundamental measure of binding affinity, the inhibition constant (Ki) or the dissociation constant (Kd) should be determined.[11][13]

Cellular Assays: Bridging the Gap to Physiological Relevance

Biochemical assays, while essential for determining direct interactions, do not fully recapitulate the complex environment of a living cell.[14] Factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. Therefore, it is imperative to validate biochemical findings in a cellular context.[15]

A variety of cell-based assays can be employed to assess target engagement and downstream functional effects. For our hypothetical Compound X, we could use a cell line that expresses a fluorescently tagged p38α and employ a technique like NanoBRET™ to measure compound binding in live cells.[14] This would provide a more physiologically relevant measure of target engagement.

G cluster_0 Signaling Cascade cluster_1 Off-Target Pathway a Upstream Activator b MAPK14 (p38α) a->b c Downstream Substrate b->c d Inflammatory Response c->d e MAPK8 (JNK1) f Apoptotic Pathway e->f X Compound X X->b On-Target Inhibition X->e Off-Target Inhibition

Experimental Protocols

To ensure the reproducibility and integrity of these findings, detailed and well-controlled experimental protocols are essential. The following are example protocols for the key assays described.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is a widely used luminescent assay that measures kinase activity by quantifying the amount of ADP produced.[16]

Materials:

  • Kinase of interest (e.g., recombinant human MAPK14)

  • Kinase-specific substrate and cofactors

  • Compound X, serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

Procedure:

  • Prepare the kinase reaction buffer as specified by the manufacturer.

  • In a 384-well plate, add 1 µL of serially diluted Compound X or DMSO (vehicle control).

  • Add 2 µL of the kinase working stock to each well.

  • Initiate the reaction by adding 2 µL of the ATP/substrate working stock.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and plot the data to determine the IC50 value using a non-linear regression model.[10]

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol measures the binding of a compound to a target protein in live cells.

Materials:

  • HEK293 cells transiently expressing the kinase of interest fused to NanoLuc® luciferase.

  • NanoBRET™ tracer, specific for the kinase family.

  • Compound X, serially diluted.

  • Opti-MEM® I Reduced Serum Medium.

  • White, 96-well cell culture plates.

  • Luminescence plate reader equipped with appropriate filters.

Procedure:

  • Seed the transfected HEK293 cells in a 96-well plate and incubate overnight.

  • Prepare a working solution of the NanoBRET™ tracer and Compound X in Opti-MEM®.

  • Add the tracer/compound solution to the cells.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Incubate for 2 hours at 37°C.

  • Read the donor and acceptor emission signals on a plate reader.

  • Calculate the BRET ratio and plot against the compound concentration to determine the cellular IC50.

Conclusion and Future Directions

The hypothetical case of 2-Chloro-6-fluoro-3-methylcinnamic acid illustrates a critical principle in drug discovery and chemical biology: potency without selectivity can be misleading. A thorough and systematic assessment of a compound's cross-reactivity is essential for building a robust understanding of its biological effects and for making informed decisions about its potential as a therapeutic agent or a research tool. The tiered approach to profiling, combining biochemical and cell-based assays, provides a powerful and efficient framework for this evaluation. While the data presented here is illustrative, the methodologies and the underlying scientific rationale are grounded in established best practices in the field.[6][7][15] Further investigation into the broader cinnamic acid class of molecules, with their diverse pharmacological activities, will undoubtedly benefit from such rigorous selectivity profiling to deconvolute their mechanisms of action and unlock their full therapeutic potential.[17][18]

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.
  • Small molecule selectivity and specificity profiling using functional protein microarrays.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.
  • Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed.
  • Role of Cinnamate and Cinnamate Derivatives in Pharmacology - idosi.org.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC.
  • The difference between Ki, Kd, IC50, and EC50 values - The Science Snail.
  • Identification and selectivity profiling of small-molecule degraders via multi-omics approaches - PubMed.
  • An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family - Taylor & Francis.
  • Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques - PubMed.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • How to Interpret IC50 and Kd in Drug–Target Interactions - Bitesize Bio.
  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories.
  • The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions - EBM Consult.
  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books.
  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC.
  • Navigating the complexities of cell-based assays in GMP QC testing: The journey to robust assays - Select Science.
  • In Vitro Biochemical Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • Connecting synthetic chemistry decisions to cell and genome biology using small-molecule phenotypic profiling. | Broad Institute.
  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges.
  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology.
  • Assay Guidance Manual - NCBI Bookshelf - NIH.
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery - Promega Corporation.
  • Assay Guidance Manual | CDN.
  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC.
  • Kinase Selectivity Profiling System Technical Manual #TM421 - Promega Corporation.
  • IC50's: An Approach to High-Throughput Drug Discovery.

Sources

Safety & Regulatory Compliance

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